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molecular formula C9H9NO4 B051984 2-(4-nitrophenyl)propanoic acid CAS No. 19910-33-9

2-(4-nitrophenyl)propanoic acid

Cat. No. B051984
M. Wt: 195.17 g/mol
InChI Key: RBSRRICSXWXMRC-UHFFFAOYSA-N
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Patent
US06803484B2

Procedure details

A 2 liter three necked flask equipped with a mechanical stirrer is charged with racemic 2-(4-nitrophenyl)propionic acid (40.55 grams, 0.208 mol) and ethyl acetate (1600.0 mL). To this solution at 30° C. was then added S(−)-α-methylbenzylamine (13.49 mL, 0.104 mol) all at once. Reaction exothermed to 38° C. with massive formation of a white precipitate in less than 15.0 minutes. The reaction mixture was then heated at ethyl acetate reflux for 10.0 minutes and allowed to equilibrate to room temperature with stirring overnight. The precipitate was then filtered to give a semi-dried white product, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine (wet cake=25.43 grams). Reslurried the wet cake in ethyl acetate (1600.0 mL) at reflux for 10.0 minutes, stirred to room temperature overnight, and filtered the white precipitate, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (wet cake=21.02 grams, ee=91.4%). Repeated the later again and dried the precipitate at 40° C. in a vacuum oven for 24.0 hours, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (18.02 g, 55%, ee=95%); 1H nmr (DMSO, 300 MHz) δ 1.31-1.32 (d, 3H), 1.37-1.38 (d, 3H), 3.56-3.60 (m, 1H), 4.18-4.20 (m, 1H), 7.27-7.53 (aromatic, 7H), 8.09-8.12 (aromatic, 2H);
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
40.55 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
S(−) α-methylbenzylamine
Quantity
13.49 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2]>C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C@@H:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
40.55 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
1600 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
S(−) α-methylbenzylamine
Quantity
13.49 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C.
CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
exothermed to 38° C. with massive formation of a white precipitate in less than 15.0 minutes
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 10.0 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to equilibrate to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)[C@H](C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06803484B2

Procedure details

A 2 liter three necked flask equipped with a mechanical stirrer is charged with racemic 2-(4-nitrophenyl)propionic acid (40.55 grams, 0.208 mol) and ethyl acetate (1600.0 mL). To this solution at 30° C. was then added S(−)-α-methylbenzylamine (13.49 mL, 0.104 mol) all at once. Reaction exothermed to 38° C. with massive formation of a white precipitate in less than 15.0 minutes. The reaction mixture was then heated at ethyl acetate reflux for 10.0 minutes and allowed to equilibrate to room temperature with stirring overnight. The precipitate was then filtered to give a semi-dried white product, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine (wet cake=25.43 grams). Reslurried the wet cake in ethyl acetate (1600.0 mL) at reflux for 10.0 minutes, stirred to room temperature overnight, and filtered the white precipitate, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (wet cake=21.02 grams, ee=91.4%). Repeated the later again and dried the precipitate at 40° C. in a vacuum oven for 24.0 hours, (2R)-2-(4-nitrophenyl)propanoic acid, S(−)-α-methylbenzylamine, (18.02 g, 55%, ee=95%); 1H nmr (DMSO, 300 MHz) δ 1.31-1.32 (d, 3H), 1.37-1.38 (d, 3H), 3.56-3.60 (m, 1H), 4.18-4.20 (m, 1H), 7.27-7.53 (aromatic, 7H), 8.09-8.12 (aromatic, 2H);
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
40.55 g
Type
reactant
Reaction Step Two
Quantity
1600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
S(−) α-methylbenzylamine
Quantity
13.49 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2]>C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C@@H:10]([CH3:14])[C:11]([OH:13])=[O:12])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
40.55 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
1600 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
S(−) α-methylbenzylamine
Quantity
13.49 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C.
CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
exothermed to 38° C. with massive formation of a white precipitate in less than 15.0 minutes
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 10.0 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to equilibrate to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)[C@H](C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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